4-Nitrobenzoic acid

Catalog No.
S516210
CAS No.
62-23-7
M.F
C7H5NO4
HOOCC6H4NO2
C7H5NO4
M. Wt
167.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrobenzoic acid

CAS Number

62-23-7

Product Name

4-Nitrobenzoic acid

IUPAC Name

4-nitrobenzoic acid

Molecular Formula

C7H5NO4
HOOCC6H4NO2
C7H5NO4

Molecular Weight

167.12 g/mol

InChI

InChI=1S/C7H5NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,9,10)

InChI Key

OTLNPYWUJOZPPA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]

Solubility

less than 1 mg/mL at 79° F (NTP, 1992)
SOL IN ALCOHOL, HOT WATER
Insoluble in cold water
One gram dissolves in 2380 mL water, 110 mL alcohol, 12 mL methanol, 150 mL chloroform, 45 mL ether, 20 mL acetone; slightly soluble in benzene, carbon disulfide; insol in petroleum ether.
In water, 200 mg/L at 25 °C
Solubility in water, g/100ml at 25 °C: 0.03 (poor)

Synonyms

4-nitrobenzoic acid, 4-nitrobenzoic acid, silver salt, 4-nitrobenzoic acid, sodium salt, p-nitrobenzoic acid, para-nitrobenzoic acid

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]

Description

The exact mass of the compound 4-Nitrobenzoic acid is 167.02 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 79° f (ntp, 1992)sol in alcohol, hot waterinsoluble in cold waterone gram dissolves in 2380 ml water, 110 ml alcohol, 12 ml methanol, 150 ml chloroform, 45 ml ether, 20 ml acetone; slightly soluble in benzene, carbon disulfide; insol in petroleum ether.in water, 200 mg/l at 25 °csolubility in water, g/100ml at 25 °c: 0.03 (poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7707. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Nitrobenzoates - Supplementary Records. It belongs to the ontological category of nitrobenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Precursor in Organic Synthesis

4-Nitrobenzoic acid finds significant use as a precursor in the synthesis of various organic chemicals. Its reactive nitro group (-NO2) can be readily manipulated through reduction, substitution, or other chemical transformations, allowing scientists to create diverse functional groups. This versatility makes it a valuable building block for pharmaceuticals, dyes, pigments, and other complex molecules. For instance, 4-nitrobenzoic acid serves as a starting material for the synthesis of p-Aminobenzoic acid (PABA), a crucial precursor for certain antibiotics and sunscreens [].

Here are some specific examples of its application in organic synthesis:

  • Synthesis of pharmaceuticals: 4-Nitrobenzoic acid can be converted into various bioactive molecules, including anti-inflammatory drugs, antiparasitic agents, and even potential anti-cancer drugs [, ].
  • Production of dyes and pigments: The nitro group can be further modified to introduce functionalities that impart color. This allows for the creation of a wide range of dyes and pigments used in various industries [].

4-Nitrobenzoic acid is an organic compound with the chemical formula C₇H₅NO₄, characterized by a pale yellow solid appearance. This compound features a nitro group (-NO₂) positioned at the para position relative to the carboxylic acid group (-COOH) on a benzene ring. It is commonly used as a precursor in the synthesis of various chemical compounds, including 4-nitrobenzoyl chloride, which is further utilized in the production of anesthetics such as procaine and folic acid. Additionally, it serves as a precursor to 4-aminobenzoic acid, an important compound in biochemistry and pharmacology .

  • Esterification: It can react with alcohols to form esters, which are useful in various applications.
  • Reduction: The nitro group can be reduced to an amine, producing 4-aminobenzoic acid.
  • Nucleophilic Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions under specific conditions.
  • Formation of Benzamide: It can react with ammonia or amines to form 4-nitrobenzamide, a compound that has applications in pharmaceuticals .

4-Nitrobenzoic acid exhibits some biological activities, primarily due to its structural components:

  • Antimicrobial Properties: Some studies suggest that it may possess antimicrobial activity against certain bacteria and fungi.
  • Potential Toxicity: The compound can cause irritation to the skin, eyes, and respiratory tract upon exposure, indicating potential toxicity. Its LD₅₀ value in rats is approximately 1960 mg/kg, suggesting moderate toxicity .

There are several methods for synthesizing 4-nitrobenzoic acid:

  • Oxidation of 4-Nitrotoluene: This is the most common method, where 4-nitrotoluene is oxidized using molecular oxygen or dichromate as oxidants.
  • Nitration of Polystyrene: This method involves nitrating polystyrene followed by oxidation of the alkyl substituent, which enhances para selectivity due to steric hindrance .
  • Direct Nitration: Nitration of benzoic acid can also yield 4-nitrobenzoic acid under controlled conditions.

4-Nitrobenzoic acid has various applications across different fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of drugs such as procaine and folic acid.
  • Chemical Synthesis: It serves as a building block for synthesizing other organic compounds.
  • Analytical Chemistry: The compound is utilized in analytical methods for detecting and quantifying nitro compounds .

Research on interaction studies involving 4-nitrobenzoic acid has shown:

  • Reactivity with Bases and Reducing Agents: It reacts with strong bases and reducing agents, which can lead to decomposition or formation of by-products.
  • Catalytic Reactions: Studies have explored its role in catalytic reactions, particularly in forming derivatives like benzamides under specific conditions .

Several compounds share structural similarities with 4-nitrobenzoic acid. Here are some notable examples:

Compound NameStructure/Functional GroupsUnique Features
Benzoic AcidC₇H₆O₂Lacks nitro group; used widely as a preservative.
4-Aminobenzoic AcidC₇H₈N₂O₂Derived from 4-nitrobenzoic acid; has amino group.
Salicylic AcidC₇H₆O₃Contains hydroxyl group; used for anti-inflammatory purposes.
3-Nitrobenzoic AcidC₇H₆N₂O₄Nitro group at the meta position; different reactivity profile.

Uniqueness of 4-Nitrobenzoic Acid

What sets 4-nitrobenzoic acid apart from these similar compounds is its specific para orientation of the nitro group relative to the carboxylic acid group, which influences its reactivity and applications in synthetic chemistry. Its role as a precursor for various pharmaceuticals also highlights its significance within organic chemistry .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

P-nitrobenzoic acid appears as odorless pale yellow crystals. (NTP, 1992)
DryPowder
WHITE-TO-YELLOW CRYSTALS.

Color/Form

Monoclinic leaf from water crystallization
Monoclinic leaflets, plates from benzene crystallization
Colorless crystals
Yellow-white crystals

XLogP3

1.9

Exact Mass

167.02

Boiling Point

Sublimes (NTP, 1992)

Flash Point

396 °F (NTP, 1992)
201 °C c.c.

Density

1.55 at 90 °F (NTP, 1992)
1.5997
1.61 g/cm³

LogP

1.89 (LogP)
log Kow = 1.89
1.89

Appearance

Solid powder

Melting Point

468 °F (NTP, 1992)
242.0 °C
Sublimes
242 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G83NWR61OW

Related CAS

35363-49-6 (silver salt)
3847-57-2 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 401 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 401 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 400 of 401 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (66.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (29%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.53X10-6 mm Hg at 25 °C (est)
Vapor pressure, Pa at 50 °C: 1

Pictograms

Irritant

Irritant

Other CAS

62-23-7

Wikipedia

4-nitrobenzoic acid

Methods of Manufacturing

4-Nitrobenzoic acid is produced commercially by the oxidation of 4-nitrotoluene with molecular oxygen. Oxidation with 15% nitric acid at 175 °C produces the acid in 88.5% yield. ... /Another/ method involves the nitration and subsequent oxidation of polystyrene. This method uses the steric hindrance of the polymer chain to improve the para to ortho ratio of the product.
Oxidation of p-nitrotoluene with hot chromic acid mixture.
By oxidizing p-nitrotoluene by potassium hexacyanoferrate(III) in alkaline solution, potassium permanganate, or potassium dichromate.

General Manufacturing Information

Benzoic acid, 4-nitro-: ACTIVE
Has bactericidal action against Staphylococci and Streptococci.

Dates

Modify: 2023-08-15

New Biocatalyst Including a 4-Nitrobenzoic Acid Mediator Embedded by the Cross-Linking of Chitosan and Genipin and Its Use in an Energy Device

Kyuhwan Hyun, Suhyeon Kang, Jiyong Kim, Yongchai Kwon
PMID: 32343553   DOI: 10.1021/acsami.0c05564

Abstract

A new anodic catalyst consisting of carbon nanotube, 4-nitrobenzoic acid, chitosan, genipin, and glucose oxidase (GOx) (CNT/4-NBA/[Chit/GOx/GP]) is suggested to promote the glucose oxidation reaction (GOR) and the performance of enzymatic biofuel cell (EBC). In this catalyst, through the cross-linked structure of chitosan and genipin and the proper distribution of amine groups within chitosan, many GOx molecules are maximally captured, their leaching out is suppressed, and the GOR is improved upon. In addition, 4-nitrobenzoic acid plays the role of mediator well. The effect induced by the cross-linked structure is evaluated by ultraviolet-visible (UV-vis) spectroscopy, pH measurements, and electrochemical characterizations. According to the characterizations, the new CNT/4-NBA/[Chit/GOx/GP] catalyst contains a large amount of GOx (17.8 mg/mL) and produces a high anodic current (331 μA/cm
at 0.3 V vs Ag/AgCl) with a low onset potential (0.05 V vs Ag/AgCl) because its catalytic activity follows the desirable reaction pathway that minimizes creation of a protonated amine group that interferes with GOR. When the performance of EBC using this catalyst as an anodic electrode is measured, the EBC shows a high open-circuit voltage of 0.54 V and a maximum power density of 38 μW/cm
.


Characterization of an efficient chloramphenicol-mineralizing bacterial consortium

Xiaodan Ma, Mengyuan Qi, Zhiling Li, Youkang Zhao, Peisheng Yan, Bin Liang, Aijie Wang
PMID: 30703654   DOI: 10.1016/j.chemosphere.2019.01.131

Abstract

Obtaining efficient antibiotic-mineralizing consortium or pure cultures is a central issue for the deep elimination of antibiotic-contaminated environments. However, the antibiotic chloramphenicol (CAP) mineralizing consortium has not yet been reported. In this study, an efficient CAP-mineralizing consortium was successfully obtained with municipal activated sludge as the initial inoculum. This consortium is capable of aerobically subsisting on CAP as the sole carbon, nitrogen and energy sources and completely degrading 50 mg L
CAP within 24 h. After 5 d, 71.50 ± 2.63% of CAP was mineralized and Cl
recovery efficiency was 90.80 ± 7.34%. Interestingly, the CAP degradation efficiency obviously decreased to 18.22 ± 3.52% within 12 h with co-metabolic carbon source glucose. p-nitrobenzoic acid (p-NBA) was identified as an intermediate product during CAP biodegradation. The consortium is also able to utilize p-NBA as the sole carbon and nitrogen sources and almost completely degrade 25 mg L
p-NBA within 24 h. Microbial community analysis indicated that the dominant genera in the CAP-mineralizing consortium all belong to Proteobacteria (especially Sphingobium with the relative abundance over 63%), and most bacteria could degrade aromatics including p-NBA, suggesting these genera involved in the upstream and downstream pathway of CAP degradation. Although the acclimated consortium has been successively passaged 152 times, the microbial community structure and core genera were not obviously changed, which was consistent with the stable CAP degradation efficiency observed under different generations. This is the first report that the acclimated consortium is able to mineralize CAP through an oxidative pathway with p-NBA as an intermediate product.


Rapid identification of Mycobacterium tuberculosis complex in clinical isolates by combining presumptive cord formation and MPT64 Antigen Immunochromatographic Assay

Nikhilesh Kumar, A Agarwal, T N Dhole, Y K Sharma
PMID: 26117477   DOI: 10.1016/j.ijtb.2015.04.007

Abstract

Combining the results of presumptive cord formation in smear and MPT64 Antigen Immunochromatographic Assay has been suggested to reduce the false negative and positive rates for identification of Mycobacterium tuberculosis (MTB) complex in liquid culture. This study was done to evaluate the clinical utility of combining the results of the two tests for rapid identification MTB complex in mycobacterial isolates.
484 isolates of mycobacteria obtained in MGIT culture were identified using presumptive cord formation in smear and further by MPT64 Antigen ICT assay. Result obtained were analyzed taking PNB inhibition test as the reference standard.
Combining the results of the two tests, 464 (95.9%) isolates were correctly identified while discrepant results were obtained in 20 (4.1%) isolates. When the results of the two tests were intersected, the specificity and PPV was 100%, but the sensitivity decreased to 96.4% and the NPV to 68.6%. On the other hand, when the results of the two methods were combined, the sensitivity and NPV was 100%, but the specificity decreased to 88.6% and the PPV to 99.1%.
Presumptive cord formation and MPT64 antigen ICT assay can be used in combination for identification of MTB complex. When both the test are positive, the culture can be reported to contain MTB complex. If both the tests are negative, the culture should be reported to contain NTM. Only when discrepant results are obtained by the two tests, further evaluation is necessary to ensure an accurate diagnosis.


Asymmetric ligand binding in homodimeric Enterobacter cloacae nitroreductase yields the Michaelis complex for nitroaromatic substrates

Andrew J Christofferson
PMID: 31953608   DOI: 10.1007/s00894-020-4288-9

Abstract

Nitroreductase enzymes are of interest as antibiotic targets and as activators in enzyme prodrug therapy, but the precise substrate binding orientation and reaction mechanism are poorly understood. In order to design more effective antibiotics and improve enzyme prodrug therapy, an atomistic description of nitroaromatic substrate binding in the active Michaelis complex is highly desirable. Here, using an iterative molecular dynamics (MD) simulation protocol, the binding of p-nitrobenzoic acid (p-NBA) in oxidized and reduced Enterobacter cloacae nitroreductase (NR) was investigated. For the oxidized NR, the MD simulations distinguished between the two possible binding orientations of p-NBA in NR from X-ray crystal structure data. For the reduced NR, a distinct active binding orientation of p-NBA was found when the second active site of the NR homodimer was occupied by a NADH analogue. This model of the active Michaelis complex of p-NBA with NR provides a rationale for the reduction of p-NBA by NR via a hydride transfer reaction mechanism suggested by experimental results, and brings the proposed reaction mechanism from experiment and computational models into agreement.


Bioprospecting Fluorescent Plant Growth Regulators from Arabidopsis to Vegetable Crops

Radu L Sumalan, Liliana Halip, Massimo E Maffei, Lilia Croitor, Anatolii V Siminel, Izidora Radulov, Renata M Sumalan, Manuela E Crisan
PMID: 33802041   DOI: 10.3390/ijms22062797

Abstract

The phytohormone auxin is involved in almost every process of a plant's life, from germination to plant development. Nowadays, auxin research connects synthetic chemistry, plant biology and computational chemistry in order to develop innovative and safe compounds to be used in sustainable agricultural practice. In this framework, we developed new fluorescent compounds, ethanolammonium
-aminobenzoate (HEA-
ABA) and
-nitrobenzoate (HEA-
NBA), and investigated their auxin-like behavior on two main commercial vegetables cultivated in Europe, cucumber (
) and tomato (
), in comparison to the model plant Arabidopsis (
). Moreover, the binding modes and affinities of two organic salts in relation to the natural auxin indole-3-acetic acid (IAA) into TIR1 auxin receptor were investigated by computational approaches (homology modeling and molecular docking). Both experimental and theoretical results highlight HEA-
ABA as a fluorescent compound with auxin-like activity both in Arabidopsis and the commercial cucumber and tomato. Therefore, alkanolammonium benzoates have a great potential as promising sustainable plant growth stimulators to be efficiently used in vegetable crops.


Chemical aspects of the primary ionization mechanisms in matrix-assisted laser desorption ionization

Pietro Traldi, Laura Molin, Sara Crotti, Roberta Seraglia, Zbigniew Czarnocki, Joanna Szawkało, Jan K Maurin, Franciszek A Pluciński
PMID: 25905868   DOI: 10.1255/ejms.1296

Abstract

It has been proposed that the primary ionization mechanism occurring in matrix-assisted laser desorption ionization (MALDI) experiments originates from the presence, in the solid-state matrix-analytes sample, of matrix dimers. These species are formed by the interaction of carboxylic groups present in the matrix molecules with the formation of strong hydrogen bonds. Theoretical calculations proved that the laser irradiation of these structures leads to one or two H-bridge cleavages, giving rise to an "open" dimer structure or to disproportionation with the formation of MH(+) and [M-H](-) species. The ions so formed can be considered highly effective in their reaction with analyte ions, leading to their protonation (or deprotonation). To achieve further evidence for these proposals, in the present study the energetics of the reactions of ions from different aromatic carboxylic acids with two amino acids (glycine and lysine) and three multipeptides (gly-gly, gly-gly-gly and gly-gly-gly-gly) was investigated. The lowest ∆G values were obtained for 2,5- dihydroxybenzoic acid, widely employed as the MALDI matrix. Also, for p-nitrobenzoic acid the reaction is slightly exothermic, while for the other aromatic carboxylic acids derivatives positives values of ∆G are present.


Prevention of haemoglobin glycation by acetylsalicylic acid (ASA): A new view on old mechanism

Shabnam Ghazanfari-Sarabi, Mehran Habibi-Rezaei, Rosheh Eshraghi-Naeeni, Ali Akbar Moosavi-Movahedi
PMID: 30986221   DOI: 10.1371/journal.pone.0214725

Abstract

Diabetic hyperglycemia provokes glycation of haemoglobin (Hb), an abundant protein in red blood cells (RBCs), by increasing its exposure to carbohydrates. Acetylsalicylic acid (ASA; Aspirin) is one of the first agents, which its antiglycation effect was witnessed. Although the precise molecular mechanism of action of ASA on protein glycation is not indisputably perceived, acetylation as its main molecular mechanism has been proposed. This report aims to unravel the meticulous mechanism of action of ASA by using two ASA analogues; benzoic acid (BA) and para-nitrobenzoic acid (NBA), despite their lack of acetyl group. In this regard, the inhibitory effect of these two chemicals in comparison with ASA on Hb fructation is reported. UV-visible spectroscopy, intrinsic advanced glycation end products (AGE) fluorescence spectroscopy, extrinsic thioflavin T (ThT) binding fluorescence spectroscopy, 2,4,6-trinitrobenzenesulfonic acid (TNBSA) assay, and single cell gel electrophoresis (SCGE) were used to explore the effects of BA and NBA in comparison with aforementioned chemicals in the context of protein glycation. In spite of the lack of acetyl substitution, NBA is reported as a novel agent with prominent inhibitory efficacy than ASA on the protein glycation. This fact brings up a possible new mechanism of action of ASA and reconsiders acetylation as the sole mechanism of inhibition of protein glycation.


Continuous Flow Chemistry: Reaction of Diphenyldiazomethane with p-Nitrobenzoic Acid

Alex Aw, Marshall Fritz, Jonathan W Napoline, Pamela Pollet, Charles L Liotta
PMID: 29286370   DOI: 10.3791/56608

Abstract

Continuous flow technology has been identified as instrumental for its environmental and economic advantages leveraging superior mixing, heat transfer and cost savings through the "scaling out" strategy as opposed to the traditional "scaling up". Herein, we report the reaction of diphenyldiazomethane with p-nitrobenzoic acid in both batch and flow modes. To effectively transfer the reaction from batch to flow mode, it is essential to first conduct the reaction in batch. As a consequence, the reaction of diphenyldiazomethane was first studied in batch as a function of temperature, reaction time, and concentration to obtain kinetic information and process parameters. The glass flow reactor set-up is described and combines two types of reaction modules with "mixing" and "linear" microstructures. Finally, the reaction of diphenyldiazomethane with p-nitrobenzoic acid was successfully conducted in the flow reactor, with up to 95% conversion of the diphenyldiazomethane in 11 min. This proof of concept reaction aims to provide insight for scientists to consider flow technology's competitiveness, sustainability, and versatility in their research.


Electronic structure, vibrational spectral and intervening orbital interactions studies of NLO material: guanidinium 4-nitrobenzoate

V Sasikala, D Sajan, K Job Sabu, T Arumanayagam, P Murugakoothan
PMID: 25600681   DOI: 10.1016/j.saa.2014.12.013

Abstract

Single crystals of guanidinium 4-nitrobenzoate (GPNB) have been grown by slow evaporation method. Grown crystals were characterized by FT-IR, FT-Raman, UV-Vis absorption and UV-Vis transmission spectroscopies. Crystal defects and surface morphology were studied by etching method. Dielectric properties of the crystal such as dielectric constant, dielectric loss and AC electrical conductivity as function of frequency (50 Hz-5 MHz) at two temperatures (35°C and 100°C) were measured. The frequency and temperature dependence of dielectric behaviour were investigated. The equilibrium geometry, vibrational spectral analysis, intramolecular charge transfer interactions using NBO method, first order hyperpolarizability, molecular electrostatic potential and frontier molecular orbital analysis for GPNB have been studied using density functional theory at B3LYP/cc-pVTZ level. Vibrational spectral study reveals the presence of moderate and weak N-H⋯O bonds in GPNB. NBO analysis also confirms the presence of intramolecular N-H⋯O hydrogen bonding and investigates the stability as well as the intervening orbital interactions. The electronic absorption spectrum of the gas and water phases of GPNB were simulated using time dependent density functional theory and NBO transitions for the three lowest excited states were assigned and studied.


Evaluation of thin-layered agar for

Divya Tharmalingam, Sridharan Sathyamoorthy Kopula, Kennedy Kumar Palraj
PMID: 31210157   DOI: 10.4103/ijmy.ijmy_45_19

Abstract

Tuberculosis (TB) is India's major public health problem. According to the WHO, India harbors the largest number of cases, and TB control remains a challenge in diagnosis, drug resistance, and treatment. We undertook this study to compare the isolation rates of Mycobacterium tuberculosis (MTB) in agar, egg-based media, incidence of multidrug-resistant (MDR), and extended drug resistance (XDR) in MTB. This study aimed to compare and evaluate thin-layered agar (TLA) for the cultivation and drug susceptibility pattern of MTB with the conventional egg-based Lowenstein-Jensen's (LJ) medium and to differentiate atypical Mycobacterium by incorporating para-nitrobenzoic acid (PNB) in the TLA medium. This cross-sectional study was conducted in Sri Ramachandra Medical College and Research Institute, Porur, Chennai.
A total of 68 smear-positive samples were inoculated into TLA (Middle Brook 7H 11) and LJ media with and without antibiotics (rifampicin, isoniazid, and ofloxacin) simultaneously after decontamination by the modified Petroff's method. TLA with PNB was also used to differentiate the growth of nontuberculous mycobacterium (NTM). Incubation was done at 37°C, and reading was taken every 3
day for 6 weeks in case of TLA and for 8 weeks in case of LJ medium.
Out of the 68 samples, 64 (94.1%) grew in LJ, and the growth observed at the end of the 1
, 2
, 3
, 4
, 5
, and 6-10
weeks was 0, 12 (18.8%), 10 (15.6%), 14 (21.9%), 15 (23.4%), and 13 (20.3%), respectively. Similarly, in TLA, 65 (95.5%) samples were grown, among which 22 (33.8%) grew in the 1
week and the rest (43 [66.2%]) in the 2
week. MDR and XDR were observed in 4 (5.8%) and 3 (4.4%) samples, respectively. Seven of them were NTM.
TLA is a better medium, with time to positivity ranging from 1 to 2 weeks with drug susceptibility and the pattern is also comparable with LJ medium. Incorporation of PNB in TLA helps in differentiating NTM.


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